molecular formula C28H26N4O3 B2927812 2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-methylphenyl)acetamide CAS No. 1184975-49-2

2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-methylphenyl)acetamide

Cat. No.: B2927812
CAS No.: 1184975-49-2
M. Wt: 466.541
InChI Key: FMIRDXPVNWFWQJ-UHFFFAOYSA-N
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Description

2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-methylphenyl)acetamide is a complex organic compound that belongs to the class of pyrimidoindole derivatives. This compound is characterized by its unique structure, which includes a pyrimidoindole core, a methoxyphenyl group, and an acetamide moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidoindole Core: The pyrimidoindole core can be synthesized through a cyclization reaction involving appropriate starting materials such as indole derivatives and pyrimidine precursors. This step often requires the use of catalysts and specific reaction conditions to achieve the desired product.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where a methoxybenzyl chloride reacts with the pyrimidoindole core in the presence of a Lewis acid catalyst.

    Acetamide Formation: The final step involves the acylation of the intermediate product with an acetic anhydride or acetyl chloride in the presence of a base to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic rings are replaced by other groups through nucleophilic or electrophilic substitution mechanisms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-methylphenyl)acetamide has several scientific research applications, including:

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: The compound is explored for its potential therapeutic applications, including drug development for various diseases. Its unique structure makes it a candidate for designing new pharmaceuticals.

    Industry: In the industrial sector, the compound can be used in the development of specialty chemicals, dyes, and pigments due to its aromatic structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds with an indole core, such as tryptophan and serotonin, share structural similarities with the pyrimidoindole core of the compound.

    Pyrimidine Derivatives: Compounds like cytosine and thymine, which are pyrimidine bases, have structural similarities with the pyrimidine portion of the compound.

    Acetamide Derivatives: Compounds such as acetanilide and paracetamol contain the acetamide functional group, similar to the acetamide moiety in the compound.

Uniqueness

The uniqueness of 2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-methylphenyl)acetamide lies in its combination of functional groups and structural features The presence of the pyrimidoindole core, methoxyphenyl group, and acetamide moiety in a single molecule imparts specific chemical and biological properties that are not found in other similar compounds

Properties

IUPAC Name

2-[3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O3/c1-18-5-4-6-21(13-18)30-25(33)16-32-24-12-7-19(2)14-23(24)26-27(32)28(34)31(17-29-26)15-20-8-10-22(35-3)11-9-20/h4-14,17H,15-16H2,1-3H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMIRDXPVNWFWQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C3=C(C=C(C=C3)C)C4=C2C(=O)N(C=N4)CC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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